1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride typically involves the reaction of 1-methyl-2-oxopyrrolidine with an appropriate amidine precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride can be compared with similar compounds such as:
1-Methyl-2-oxopyrrolidine-4-carboxamide: Similar structure but different functional group.
2-Oxopyrrolidine-4-carboxamidine Hydrochloride: Lacks the methyl group at the 1-position.
1-Methyl-2-oxopyrrolidine-4-carboxylic acid: Contains a carboxylic acid group instead of the amidine group.
Properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-9-3-4(6(7)8)2-5(9)10;/h4H,2-3H2,1H3,(H3,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJJEIRORBGPRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-18-9 |
Source
|
Record name | 3-Pyrrolidinecarboximidamide, 1-methyl-5-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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